molecular formula C23H29N5OS2 B1181501 KXZSMEYDRSCXPH-UHFFFAOYSA-N

KXZSMEYDRSCXPH-UHFFFAOYSA-N

Cat. No.: B1181501
M. Wt: 455.639
InChI Key: KXZSMEYDRSCXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₈ClF₃N₂
Molecular Weight: 212.60 g/mol
InChI Key: HVXHWBMLTSDYGK-UHFFFAOYSA-N
PubChem CID: 17749874

Properties

Molecular Formula

C23H29N5OS2

Molecular Weight

455.639

InChI

InChI=1S/C23H29N5OS2/c29-21-19-17-27(13-9-18-7-3-1-4-8-18)14-10-20(19)24-22-28(21)25-23(31-22)30-16-15-26-11-5-2-6-12-26/h1,3-4,7-8H,2,5-6,9-17H2

InChI Key

KXZSMEYDRSCXPH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NN3C(=O)C4=C(CCN(C4)CCC5=CC=CC=C5)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties ():

  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors: 1
  • Topological Polar Surface Area (TPSA) : 30.72 Ų
  • Rotatable Bonds : 2
  • Molar Refractivity : 43.55 cm³
  • LogP (Octanol-Water): 2.07
  • GI Absorption : High
  • BBB Permeability : Yes (passes blood-brain barrier)
  • P-gp Substrate: No
  • CYP Inhibition: Non-inhibitor

Comparison with Similar Compounds

Structural and Functional Analogues ():

The following pyridine-based trifluoromethyl derivatives are structurally related:

CAS No. Compound Name Molecular Formula Molecular Weight Key Structural Differences
871826-12-9 (5-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₈ClF₃N₂ 212.60 Chlorine substituent at pyridine C-2 position
1207829-45-2 (4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl C₇H₈ClF₃N₂·HCl 249.06 Hydrochloride salt; trifluoromethyl at C-4
1207829-43-0 5-(Trifluoromethyl)picolinamide C₈H₆F₃N₃O 217.15 Amide group at pyridine C-6 position
1240166-31-8 2-Methyl-4-(trifluoromethyl)pyridine HCl C₇H₇ClF₃N·HCl 225.60 Methyl group at C-2; trifluoromethyl at C-4

Key Comparisons:

Substituent Position :

  • The primary compound (871826-12-9) has a chlorine atom at the pyridine C-2 position, enhancing electrophilic reactivity compared to the C-4 trifluoromethyl derivatives (e.g., 1207829-45-2) .
  • The hydrochloride salts (e.g., 1207829-45-2) exhibit higher solubility in polar solvents due to ionic character.

Functional Groups :

  • The amide-containing derivative (1207829-43-0) has a TPSA of 67.43 Ų (vs. 30.72 Ų for 871826-12-9), increasing its polarity and reducing BBB permeability .

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

Property 871826-12-9 1207829-45-2 1207829-43-0
Substituent Cl at C-2 CF₃ at C-4 + HCl CONH₂ at C-6
Molecular Weight 212.60 249.06 217.15
Hydrogen Bond Donors 1 2 (including HCl) 2

Table 2: Physicochemical Properties

Parameter 871826-12-9 NPMRPDRLIHYOBW-UHFFFAOYSA-N ()
LogP 2.07 1.30
TPSA (Ų) 30.72 50.19
BBB Permeability Yes Unreported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.